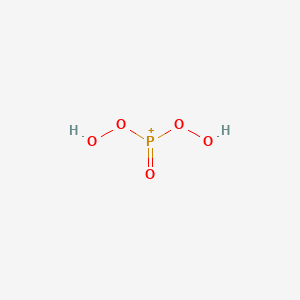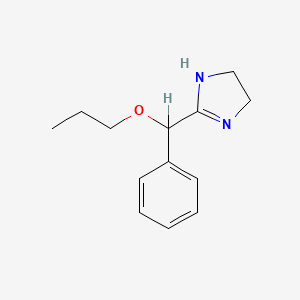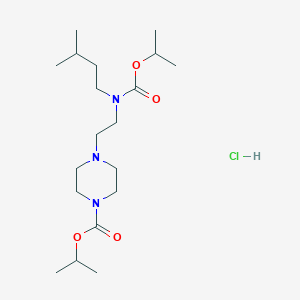
5-Chloro-2,2'-bioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,2’-bioxolane is an organic compound that belongs to the class of cyclic ethers It is characterized by a five-membered ring structure containing an oxygen atom and a chlorine substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2’-bioxolane can be achieved through several methods. One common approach involves the chlorination of 2,2’-bioxolane using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Another method involves the use of triphosgene as a chlorinating reagent. This approach has been shown to be efficient and selective, providing high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2,2’-bioxolane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high throughput. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,2’-bioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of 5-Chloro-2,2’-bioxolane can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions produce oxides or hydroxylated compounds.
Applications De Recherche Scientifique
5-Chloro-2,2’-bioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,2’-bioxolane involves its interaction with specific molecular targets. The chlorine substituent can participate in electrophilic reactions, while the ether ring provides stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-oxindole: Another chlorinated cyclic compound with different structural features and applications.
5-Chloro-2-fluorophenylboronic acid: A compound used in cross-coupling reactions with distinct reactivity and applications.
Uniqueness
5-Chloro-2,2’-bioxolane is unique due to its specific ring structure and chlorine substituent, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
33830-18-1 |
|---|---|
Formule moléculaire |
C8H13ClO2 |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
2-chloro-5-(oxolan-2-yl)oxolane |
InChI |
InChI=1S/C8H13ClO2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h6-8H,1-5H2 |
Clé InChI |
AHPWLODFIKENGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2CCC(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
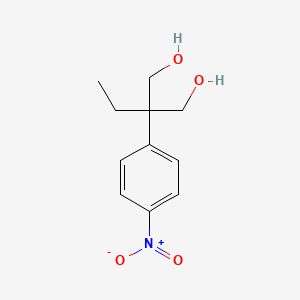
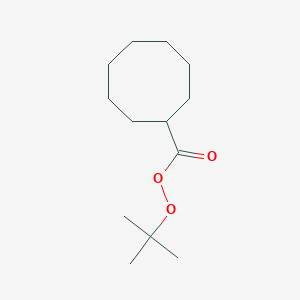
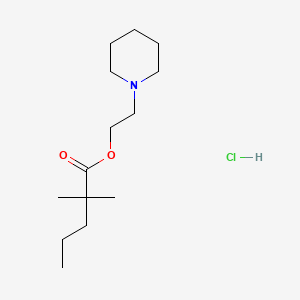
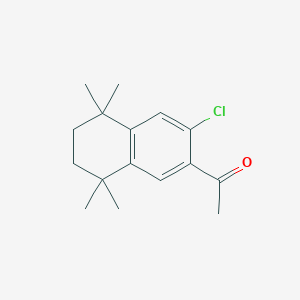
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
